

Clinical Trial Data Summary for Hematologic Malignancies

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Compound Focus: Ilorasertib

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A phase 1 dose-escalation trial (NCT01110473) evaluated **ilorasertib** in 52 patients with advanced hematologic malignancies [1] [2] [3].

| Parameter | Summary Data |
|--------------------------------------|--|
| Patient Population | 52 patients; median age 67 years; 35% with >4 prior regimens [1] [2]. |
| Diagnoses | Acute Myelogenous Leukaemia (AML; n=38), Myelodysplastic Syndrome (MDS; n=12), Chronic Myelomonocytic Leukaemia (CMML; n=2) [1] [2]. |
| Treatment Arms | Arm A: once-weekly oral; Arm B: twice-weekly oral; Arm C: once-weekly oral + azacitidine; Arm D: once-weekly intravenous [1] [2]. |
| Recommended Phase 2 Dose (Oral) | 540 mg once weekly; 480 mg twice weekly [1] [2] [3]. |
| Most Common Grade 3/4 Adverse Events | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2]. |
| Pharmacokinetics (Oral) | Dose-proportional; half-life of ~15 hours; no interaction with azacitidine [1] [2]. |

| Parameter | Summary Data |
|-----------|--|
| Efficacy | Clinical responses observed in 3 AML patients [1] [2] [3]. |

Detailed Experimental Protocols

The trial design and key assessments from the phase 1 study provide a methodological framework for future research [2].

1. Study Design and Treatment Protocol

- **Trial Design:** Phase 1, open-label, dose-escalation study [2].
- **Dosing Schedule:** **Ilorasertib** administered on Days 1, 8, and 15 of a 28-day cycle. Dosing continued until disease progression or unacceptable toxicity [2].
- **Dose-Limiting Toxicity (DLT) Definition:** DLTs were assessed in cycle 1 and included specific criteria such as grade 4 neutropenia >7 days, grade 4 thrombocytopenia, grade ≥ 3 non-hematologic toxicities (e.g., nausea/vomiting, diarrhea) despite supportive care, and specific criteria for hypertension [4].

2. Patient Eligibility Criteria (Key Aspects)

- **Inclusion:** Patients ≥ 18 years with relapsed/refractory AML, high-risk MDS, or CMML; ECOG performance status 0-2; adequate renal, hepatic, and bone marrow function [2].
- **Exclusion:** Active CNS involvement; anticancer therapy within 14 days; unresolved toxicities from prior therapy; symptomatic/uncontrolled hypertension; therapeutic anticoagulation [2].

3. Pharmacokinetic (PK) Assessment Methodology

- **Blood Sampling:** Extensive PK sampling was performed up to 72 hours after dosing on days 1 and 15 [2].
- **Analysis:** Non-compartmental methods determined key PK parameters: maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), elimination half-life ($t_{1/2}$), and area under the plasma concentration-time curve (AUC) [2].

4. Pharmacodynamic (PD) Biomarker Assessment

- **Biomarkers Measured:** Placental growth factor (PlGF) as a marker for VEGFR inhibition and histone H3 phosphorylation (pHH3) in skin punch biopsies as a marker for Aurora B kinase inhibition [4].

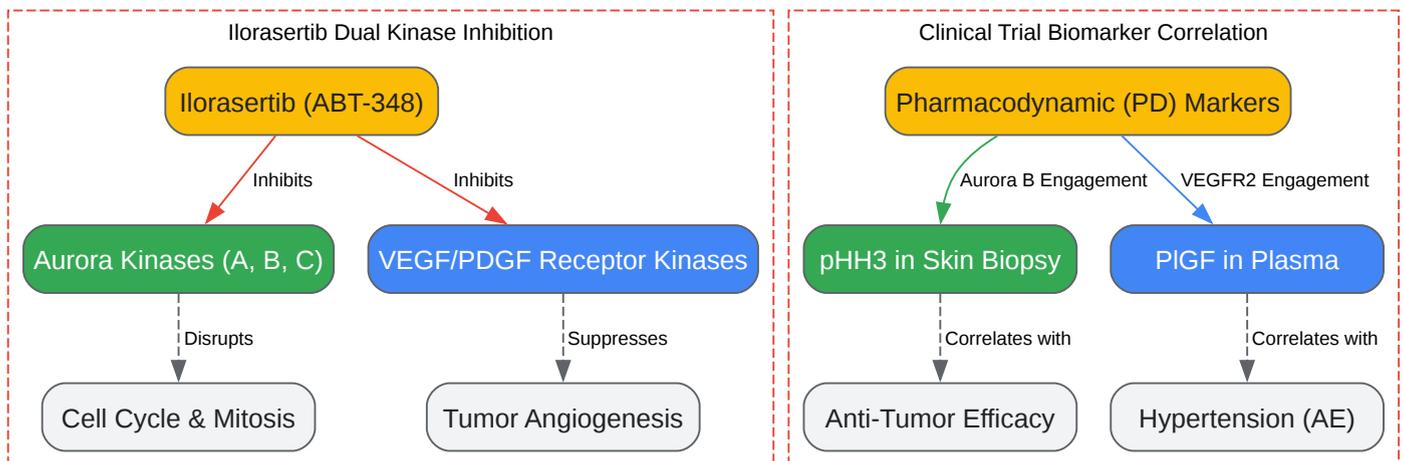
- **Analysis:** Blood samples for PIGF and skin biopsies for pHH3 were collected in conjunction with PK sampling to correlate drug exposure with biological effect [4].

5. Efficacy Assessment

- **Response Criteria:** For patients with AML, response was assessed using established international working group criteria [3].

Ilorasertib Mechanism of Action and Signaling Pathways

Ilorasertib (ABT-348) is a novel ATP-competitive, multi-targeted kinase inhibitor. The following diagram illustrates its core mechanism and the subsequent experimental workflow used to validate target engagement in the clinical trial.



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Ilorasertib inhibits Aurora and VEGFR/PDGFR kinases, with clinical biomarkers correlating effects. [2] [4] [5]

- **Primary Mechanism:** **Ilorasertib** simultaneously inhibits **Aurora kinases** (critical for cell division/mitosis) and **VEGF/PDGF receptor kinases** (key mediators of tumor angiogenesis), plus Src family kinases [2] [5].
- **Clinical Correlation:** In the phase 1 trial, VEGFR2 inhibition (measured by increased PIGF) occurred at lower exposures, correlating with hypertension. Aurora B inhibition (measured by decreased pHH3) required higher exposures and correlated with anti-tumor activity [4].

Key Insights for Drug Development Professionals

- **Differentiated Target Engagement:** The pharmacodynamic data suggests that the VEGFR-related anti-angiogenic effects (and associated toxicities like hypertension) may manifest at lower doses than the Aurora kinase-related cytotoxic effects [4]. This is a critical consideration for dose selection in future studies.
- **Activity in Resistant Disease:** The observation of clinical responses in a heavily pre-treated AML population (including some with >4 prior regimens) indicates potential for **ilorasertib** in settings of refractory disease [1].
- **Combination Potential:** The trial included an arm combining **ilorasertib** with azacitidine, and no pharmacokinetic interaction was found [1] [2]. This supports the feasibility of exploring such combinations, particularly in MDS and AML.

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